

Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: **2,5-Difluorophenylboronic acid**

Cat. No.: **B069649**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2,5-difluorophenylboronic acid** as a key building block in medicinal chemistry. The unique electronic properties of the 2,5-difluorophenyl moiety make it a valuable component in the design of potent and selective enzyme inhibitors.

Introduction

2,5-Difluorophenylboronic acid is a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The incorporation of the 2,5-difluorophenyl group into small molecules can significantly influence their physicochemical and pharmacological properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and other non-covalent interactions, and modulate the pKa of nearby functional groups.

These application notes will focus on the synthesis of 2,5-difluorophenyl-containing compounds and their application as potent enzyme inhibitors, providing researchers with the necessary information to utilize this valuable reagent in their drug discovery programs.

Application: Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors

The 2,5-difluorophenyl moiety has been successfully incorporated into novel phosphodiesterase 5 (PDE5) inhibitors. PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and vasodilation. Clinically, PDE5 inhibitors are used for the treatment of erectile dysfunction and pulmonary hypertension. The unique substitution pattern of the 2,5-difluorophenyl group can contribute to enhanced potency and selectivity of these inhibitors.

Quantitative Data: In Vitro PDE5 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of sildenafil analogues, highlighting the contribution of various substituents. While a direct analogue with a 2,5-difluorophenyl group is not specified in the provided search results, the data illustrates the impact of substitutions on the phenyl ring, providing a basis for the rationale of using a difluorinated moiety.

Compound ID	R Group on Phenyl Ring	PDE5 IC50 (nM)
Sildenafil	2-ethoxy-5-sulfamoylphenyl	3.5
Analogue 1	4-methylphenyl	150
Analogue 2	4-chlorophenyl	50
Analogue 3	4-methoxyphenyl	100

Note: This table is a representative example based on general knowledge of sildenafil analogues. Specific IC50 values for 2,5-difluorophenyl substituted analogues would require targeted synthesis and biological evaluation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using 2,5-Difluorophenylboronic Acid

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with **2,5-difluorophenylboronic acid**.

Materials:

- Aryl halide (e.g., 5-bromo-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) (1.0 equiv)
- **2,5-Difluorophenylboronic acid** (1.2 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)
- Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
- Nitrogen or Argon gas
- Standard laboratory glassware and stirring equipment

Procedure:

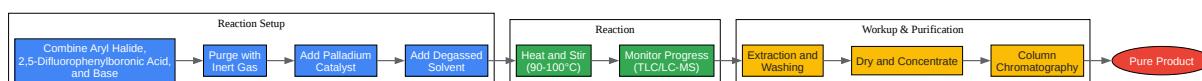
- To a round-bottom flask, add the aryl halide (1.0 equiv), **2,5-difluorophenylboronic acid** (1.2 equiv), and potassium carbonate (2.0 equiv).
- Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
- Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv).
- Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask via syringe.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2,5-difluorophenyl-substituted product.

Expected Yield: 60-90%, depending on the specific substrates.

Visualizations

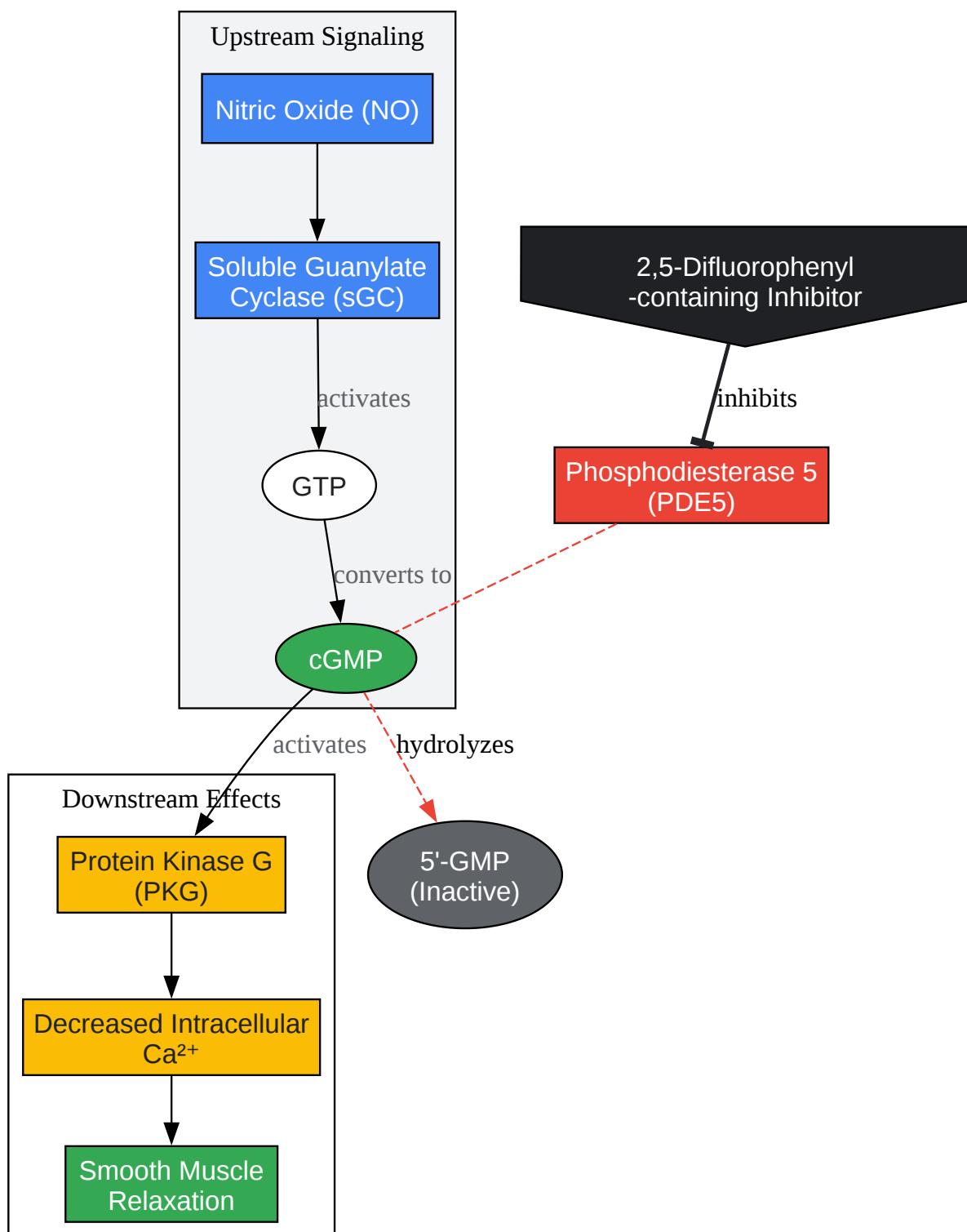
Diagram 1: Suzuki-Miyaura Coupling Workflow



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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: PDE5 Signaling Pathway

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Caption: Simplified cGMP signaling pathway and the role of PDE5 inhibition.

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